molecular formula C12H10O4S B8789096 4-phenoxybenzenesulfonic Acid CAS No. 20241-57-0

4-phenoxybenzenesulfonic Acid

Cat. No.: B8789096
CAS No.: 20241-57-0
M. Wt: 250.27 g/mol
InChI Key: MYPXYQMABPTFFN-UHFFFAOYSA-N
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Description

4-phenoxybenzenesulfonic Acid is a useful research compound. Its molecular formula is C12H10O4S and its molecular weight is 250.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

20241-57-0

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

4-phenoxybenzenesulfonic acid

InChI

InChI=1S/C12H10O4S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H,(H,13,14,15)

InChI Key

MYPXYQMABPTFFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 42.5 g (0.25 mol) of phenyl ether in 200 mL of dichloromethane at −20° C. under argon was slowly added 23.3 g (0.20 mol) of chlorosulfonic acid. After the addition was complete, the reaction was allowed to slowly warm to room temperature. After 16 hours, 150 mL of isooctane was added and the solution was concentrated to an oily residue. Redissolution in 200 mL of 1:3 dichloromethane/isooctane and reconcentration with cooling to about 100 mL gave a solid. The supernatant was decanted, and the solid triturated with additional isooctane and then dried in vacuo to give 55.2 g of crude 4-phenoxybenzene sulfonic acid. The crude acid was dissolved in 200 mL of dichloromethane, and 22 mL (32 g, 0.25 mol) of oxalyl chloride was added, followed by 2.5 mL of N,N-dimethylformamide. After 2 days, the reaction solution was poured into 200 mL of ice water, and extracted with 400 mL of hexane. The organic layer was washed with 100 mL of water and 100 mL of brine, dried over magnesium sulfate, and concentrated. Recrystallization of the residue from dichloromethane/isooctane gave 38.5 g of 4-phenoxybenzenesulfonyl chloride as a white solid: mp 41.5° C.; 1H-NMR (CDCl3) δ 7.10 (apparent t, 4H, J=7 Hz), 7.28 (t, 1H, J=7 Hz), 7.46 (t, 2H, J=8 Hz), 7.98 (d, 2H, J=8.8 Hz).
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of diphenyl ether 1a (2.00 g, 11.8 mmol) in dry CH2Cl2 (30 mL) under an argon atmosphere at 0° C., was added chlorosulphonic acid (0.80 mL, 11.8 mmol). The reaction mixture was stirred for 2 h at 0° C. The solvent was evaporated at room temperature and the residue dried overnight under vacuum to give the corresponding 4-phenoxybenzenesulphonic acid (2a) as pink oil. Compound 2a was used for the next reaction without further work-up.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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